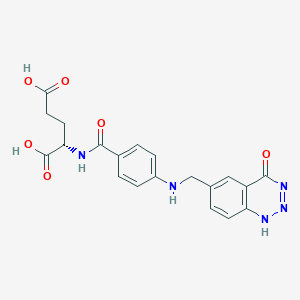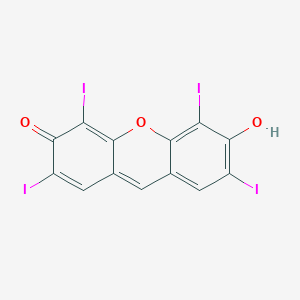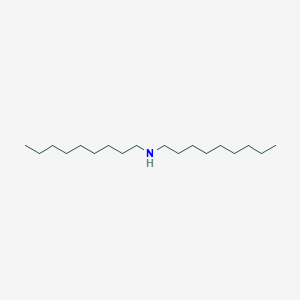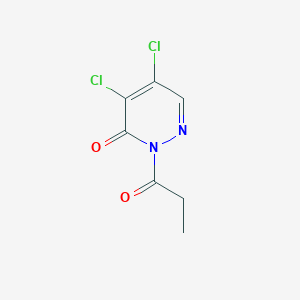
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone, also known as pyridazinone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as DNA topoisomerase and dihydrofolate reductase, which are essential for cell growth and proliferation. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone depend on the dose and duration of exposure. Studies have shown that this compound can cause oxidative stress, DNA damage, and apoptosis in cells. In animal studies, it has been shown to affect liver and kidney function, as well as blood parameters such as red blood cell count and hemoglobin levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone in lab experiments is its broad range of potential applications. It can be used in various fields, including medicine, agriculture, and materials science. However, one limitation of using this compound is its potential toxicity. It can cause harm to cells and animals, and proper safety precautions should be taken when handling and using it in experiments.
Direcciones Futuras
There are several future directions for the study of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its potential as a herbicide for weed control in agriculture. Additionally, future studies could focus on the development of safer and more effective methods for synthesizing this compound, as well as the identification of its molecular targets and pathways of action.
Métodos De Síntesis
The synthesis of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone can be achieved using various methods. One of the most common methods involves the reaction of 3,6-dichloropyridazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is carried out in anhydrous ethanol at reflux temperature, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antitumor, antibacterial, and antiviral activities. In agriculture, it has been used as a herbicide to control weeds. In materials science, it has been used as a precursor for the synthesis of various organic compounds.
Propiedades
Número CAS |
155164-64-0 |
|---|---|
Nombre del producto |
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone |
Fórmula molecular |
C7H6Cl2N2O2 |
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
4,5-dichloro-2-propanoylpyridazin-3-one |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-5(12)11-7(13)6(9)4(8)3-10-11/h3H,2H2,1H3 |
Clave InChI |
PYYXJSJBRRTAGY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
SMILES canónico |
CCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Otros números CAS |
155164-64-0 |
Sinónimos |
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



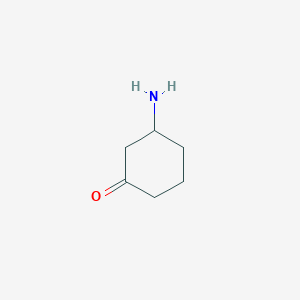
![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
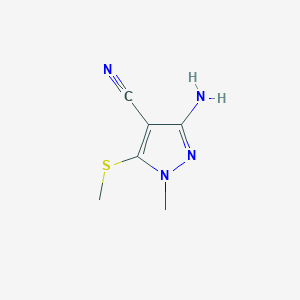
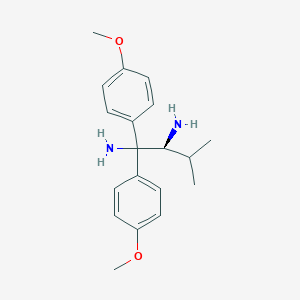

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
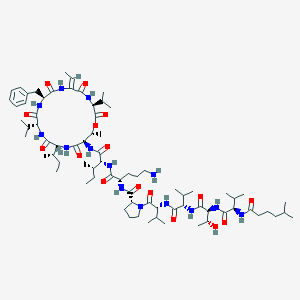
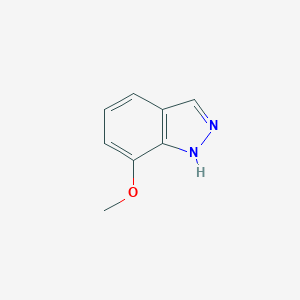
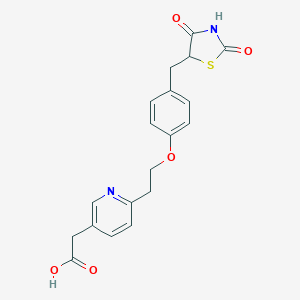
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)

